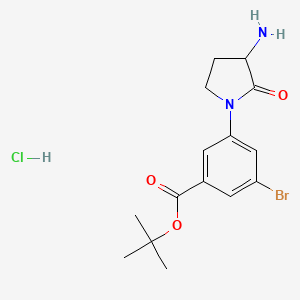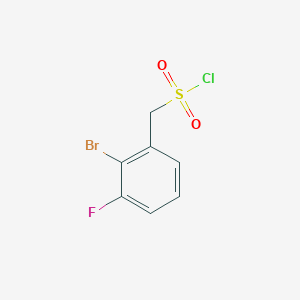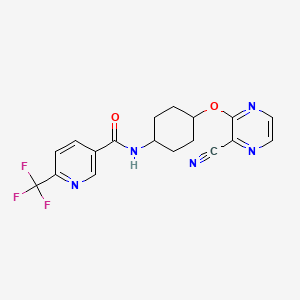![molecular formula C18H18F3NO4 B2909914 Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate CAS No. 71689-82-2](/img/structure/B2909914.png)
Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthetic pathway for Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate involves the esterification of 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid with propyl alcohol. The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is purified and characterized .
Molecular Structure Analysis
The compound’s molecular structure consists of a propanoate group attached to a phenoxy moiety, which in turn is linked to a pyridine ring bearing a trifluoromethyl substituent. The overall structure contributes to its biological activity and pharmacological properties .
Chemical Reactions Analysis
This compound may undergo hydrolysis in aqueous conditions, yielding the corresponding carboxylic acid and propyl alcohol. Additionally, it could participate in esterification reactions with other alcohols or nucleophilic substitution reactions at the pyridine nitrogen .
Physical And Chemical Properties Analysis
作用機序
Mode of Action
It is suggested that it may act as a fatty acid synthesis inhibitor . It is absorbed by the plant and transported throughout the organism, where it is hydrolyzed into an acid that inhibits the growth of roots and stems, leading to death .
Biochemical Pathways
The compound is believed to affect the fatty acid synthesis pathway . By inhibiting this pathway, it disrupts the normal growth and development of the organism, leading to its death
Pharmacokinetics
It is known that the compound is quickly absorbed by plants and transported throughout the organism
Result of Action
The result of the compound’s action is the inhibition of growth in the roots and stems of the organism, leading to its death . This is believed to be due to the compound’s inhibition of fatty acid synthesis .
実験室実験の利点と制限
Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate has several advantages for lab experiments. It is a potent and selective activator of PPARγ, which allows for the study of PPARγ-specific effects. This compound is also stable and can be easily synthesized and purified. However, this compound has limitations in terms of its solubility and potential off-target effects. This compound is also relatively expensive compared to other PPARγ agonists.
将来の方向性
Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate has potential for future research in the areas of diabetes, obesity, and inflammation. Further studies are needed to elucidate the specific mechanisms of this compound-induced effects on glucose and lipid metabolism. This compound may also have potential as a therapeutic agent for metabolic disorders and inflammatory diseases. Future research may also focus on the development of more potent and selective PPARγ agonists.
合成法
The synthesis of Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate involves the reaction of 4-bromo-2-(trifluoromethyl)pyridine with 4-hydroxyphenyl 2-propyl ether in the presence of a palladium catalyst. The resulting intermediate is then treated with propionic anhydride to yield this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.
科学的研究の応用
Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate has been widely used in scientific research as a tool to study the role of PPARγ in various biological processes. PPARγ is involved in the regulation of glucose and lipid metabolism, adipocyte differentiation, and inflammation. This compound has been shown to activate PPARγ and induce its downstream target genes, which can lead to improved insulin sensitivity, lipid metabolism, and anti-inflammatory effects.
Safety and Hazards
特性
IUPAC Name |
propyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c1-3-10-24-17(23)12(2)25-14-5-7-15(8-6-14)26-16-9-4-13(11-22-16)18(19,20)21/h4-9,11-12H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTPTBUUJGAODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2909834.png)


![N-(2-chlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2909837.png)
![3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2909838.png)

![N-(3-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2909841.png)
![4-benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2909846.png)


![2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2909849.png)
